A Senior Application Scientist's Guide to (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride: A Versatile Bifunctional Reagent
A Senior Application Scientist's Guide to (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride: A Versatile Bifunctional Reagent
Introduction: Beyond a Simple Building Block
In the landscape of modern synthetic chemistry and drug discovery, the efficiency of molecular construction is paramount. Reagents that offer not just a single point of reactivity but a versatile platform for complex molecular architecture are invaluable. (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride is one such reagent. At first glance, it is a simple arylboronic acid, a staple of palladium-catalyzed cross-coupling reactions. However, a deeper analysis reveals a bifunctional molecule with strategically embedded properties that make it a powerful tool for researchers, scientists, and drug development professionals.
The molecule's true utility lies in the synergistic interplay between its two key functional moieties: the phenylboronic acid group and the N-morpholinomethyl substituent. The boronic acid is the reactive handle for one of the most robust C-C bond-forming reactions in the synthetic chemist's arsenal—the Suzuki-Miyaura coupling.[1] The morpholine group, a "privileged structure" in medicinal chemistry, imparts crucial physicochemical properties, including enhanced aqueous solubility, metabolic stability, and favorable interactions with biological targets.[2][3]
This guide, from the perspective of a seasoned application scientist, will deconstruct the core chemical properties of (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride. We will move beyond a mere recitation of data to explore the causality behind its reactivity and provide field-proven insights into its application, enabling you to harness its full potential in your research and development endeavors.
Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application. The hydrochloride salt form of (4-(Morpholinomethyl)phenyl)boronic acid is typically supplied to enhance its stability and handling. The protonated morpholine nitrogen improves its solid-state characteristics and often aids in its initial dissolution in polar solvent systems.
| Property | Value | Source(s) |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride | [4] |
| Synonyms | 4-(Morpholinomethyl)benzeneboronic acid hydrochloride | [5] |
| CAS Number | 1335234-36-0 (for hydrochloride); 279262-23-6 (for free base) | [5][6] |
| Molecular Formula | C₁₁H₁₇BClNO₃ | [6] |
| Molecular Weight | 257.52 g/mol | [6] |
| Appearance | White to off-white or light yellow solid/powder | [5][6] |
| Melting Point | 102-106 °C (for free base) | [5] |
| Solubility | Exhibits excellent solubility in polar solvents like water, methanol, and DMSO. | [5] |
| Storage | Store at 2-8°C, sealed in a dry, dark environment to prevent degradation. | [5][6] |
Note: Arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines). This is a common characteristic and does not typically impede their reactivity in cross-coupling reactions, as the boroxine can hydrolyze back to the monomeric boronic acid under reaction conditions.
The Dual Nature of Reactivity: A Mechanistic Perspective
The power of this reagent stems from its two distinct functional domains. Understanding the role of each is critical to designing successful experiments.
The Boronic Acid Moiety: The Engine of Cross-Coupling
The phenylboronic acid group is the workhorse for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing biaryl structures.[7] The reaction's reliability and functional group tolerance have made it a cornerstone of pharmaceutical and materials synthesis.[1]
The catalytic cycle, shown below, illustrates the fundamental steps. The choice of catalyst, ligand, base, and solvent is not arbitrary; it is a reasoned decision based on the electronic nature of the coupling partners. For an electron-rich substrate like (4-(Morpholinomethyl)phenyl)boronic acid, a palladium(0) source complexed with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) is often chosen to facilitate the initial, often rate-limiting, oxidative addition step with the aryl halide partner.
Caption: The Suzuki-Miyaura catalytic cycle.
The Morpholinomethyl Group: The Physicochemical Modulator
The morpholine ring is far more than a passive substituent. In drug development, its incorporation is a deliberate strategy to optimize a molecule's properties.[8]
-
Enhanced Solubility: The tertiary amine of the morpholine group (pKa ~4-5 when protonated as the hydrochloride) and the polar ether linkage significantly increase the molecule's hydrophilicity. This is a critical advantage, as it improves solubility in the aqueous/organic solvent mixtures commonly used in Suzuki reactions and enhances the bioavailability of resulting drug candidates.[5]
-
Improved Pharmacokinetics: Morpholine is recognized as a "metabolic stabilizer." It can block sites on a molecule that are prone to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life in the body.[2]
-
Target Engagement: The morpholine oxygen can act as a hydrogen bond acceptor, while the overall ring provides a defined conformational scaffold. These features can lead to productive binding interactions within the active site of a target protein, such as a kinase.[2][8]
Caption: Key properties imparted by the morpholine moiety.
Core Applications and Experimental Protocols
Application I: Suzuki-Miyaura Cross-Coupling
This reagent is a fundamental building block for synthesizing complex biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[3][9]
Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a robust, general procedure. The causality for each step is explained to ensure reproducibility and facilitate troubleshooting.
-
Objective: To couple (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride with a representative aryl bromide (e.g., 4-bromoacetophenone).
-
Materials:
-
(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride (1.2 equivalents)
-
4-Bromoacetophenone (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
-
Step-by-Step Methodology:
-
Vessel Preparation (The Foundation): To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 eq), (4-(Morpholinomethyl)phenyl)boronic acid hydrochloride (1.2 eq), and K₃PO₄ (3.0 eq).
-
Causality: Using an excess of the boronic acid component helps to drive the reaction to completion, compensating for any potential homocoupling or protodeboronation side reactions.[10] K₃PO₄ is a strong enough base to facilitate the formation of the active boronate species but is generally non-nucleophilic, minimizing side reactions.[7]
-
-
Catalyst Addition (The Ignition): Briefly remove the stopper and add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Causality: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the Pd(0) catalyst and promotes the oxidative addition step, which is often rate-limiting, especially with less reactive aryl halides.
-
-
Inert Atmosphere (The Control): Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: This is a critical, self-validating step. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. Failure to properly degas the vessel and solvents is a common cause of failed or low-yielding cross-coupling reactions.
-
-
Solvent Addition (The Medium): Add the degassed 4:1 dioxane/water mixture via syringe.
-
Causality: Dioxane is an excellent solvent for the organic substrates and the palladium complex. The addition of water is crucial; it helps to dissolve the inorganic base (K₃PO₄) and facilitates the hydrolysis of any boroxine anhydride back to the active boronic acid.
-
-
Reaction Execution (The Transformation): Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the catalytic cycle. Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture (solid base, organic phase, aqueous phase).
-
-
Work-up and Purification (The Isolation): Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
-
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Application II: Medicinal Chemistry & Fragment-Based Drug Design
This reagent is an exemplary fragment for incorporation into drug candidates. Its value lies in its ability to introduce the advantageous morpholine-phenyl scaffold, which can then be elaborated upon using the boronic acid handle. Boronic acids themselves are increasingly being used as pharmacophores, acting as reversible covalent inhibitors of serine proteases (e.g., bortezomib).[11][12] The development of novel neutrophil elastase inhibitors for lung disorders is one area where boronic acid-based drugs have shown promise.[12]
Application III: Bioconjugation and Chemical Sensors
The boronic acid group has a unique and highly useful ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found on the surface of carbohydrates (sugars).[5] This interaction is pH-dependent and forms the basis for using this reagent in:
-
Glycoprotein Targeting: Attaching molecules to specific glycoproteins on cell surfaces for targeted drug delivery.
-
Saccharide Sensing: Developing sensors that can detect and quantify the concentration of glucose or other biologically important sugars.[9]
Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. While boronic acids are generally less toxic than other organometallic reagents (like organotins), proper handling is essential.[1]
| Hazard Statement | Precautionary Measures |
| Causes serious eye damage/irritation. | Wear appropriate eye/face protection (safety glasses with side shields or goggles). |
| May cause skin irritation. | Handle with gloves. Use proper glove removal technique. |
| May cause respiratory irritation. | Use only in a well-ventilated area or fume hood. Avoid breathing dust. |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
-
Storage: The compound should be stored at 2-8°C under a dry atmosphere.[5] The container must be kept tightly sealed. Long-term exposure to moisture can lead to slow hydrolysis and protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), reducing its efficacy.
Conclusion
(4-(Morpholinomethyl)phenyl)boronic acid hydrochloride is a prime example of intelligent molecular design. It is not merely a substrate for a single reaction but a multifaceted tool that provides solutions to common challenges in synthesis and medicinal chemistry. The boronic acid function offers a reliable method for complex C-C bond formation, while the morpholinomethyl substituent confers beneficial properties of solubility and metabolic stability. By understanding the distinct roles and synergistic interplay of these two moieties, researchers can leverage this reagent to accelerate the discovery and development of novel therapeutics, advanced materials, and sophisticated chemical sensors.
References
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ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
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